8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
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Properties
IUPAC Name |
8-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-2-25-17-6-5-15(11-16(17)18)26(23,24)22-12-3-4-13(22)10-14(9-12)21-8-7-19-20-21/h5-8,11-14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUVAQBRAXXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.5 g/mol. The structure features a bicyclic framework that is characteristic of tropane alkaloids, which are known for their complex interactions with biological systems.
Pharmacological Activity
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and modulation of signaling pathways associated with cell survival .
- Antimicrobial Properties : The presence of the triazole moiety suggests potential antifungal and antibacterial activity, as similar compounds have shown efficacy against various pathogens .
- Neurological Effects : Given the structural similarity to known neuroactive compounds, there is potential for this compound to act on neurotransmitter systems, possibly influencing mood and cognition.
The biological activity of this compound may involve:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system or other tissues, modulating their activity.
- Enzyme Inhibition : It might inhibit enzymes involved in critical metabolic pathways, impacting cellular function and survival.
- Signal Transduction Pathways : The compound could influence various signaling cascades that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the azabicyclo[3.2.1]octane class:
| Study | Findings |
|---|---|
| Study 1 (PMC8474119) | Identified potent NAAA inhibitors featuring azabicyclo structures; demonstrated significant effects on pain modulation in animal models. |
| Study 2 (PubMed) | Investigated structure-activity relationships (SAR) for hNK1 antagonists; highlighted the importance of substituents in enhancing receptor selectivity and affinity. |
| Study 3 (ProQuest) | Explored antiproliferative effects on K562 leukemic cells; showed that treatment led to apoptosis via caspase activation and PARP cleavage. |
Preparation Methods
Bicyclic Framework Formation
The 8-azabicyclo[3.2.1]octane skeleton is constructed via intramolecular cyclization of appropriately substituted piperidine precursors. A representative method from CN102584814A involves:
- Mannich reaction between tropinone derivatives and benzylamine to form N-benzyl-8-azabicyclo[3.2.1]octan-3-amine.
- Thioamide formation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), converting amides to thioamides at reflux in tetrahydrofuran (96.3% yield).
- N-Alkylation with benzyl chloride under basic conditions (NaOH/ethanol) to install protective groups.
Key parameters:
- Temperature : 60–100°C for cyclization steps
- Solvent : Tetrahydrofuran or dichloromethane
- Yield optimization : Sequential recrystallization from ethanol/water mixtures.
Preparation of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride
Fluorination via Chlorine/Fluorine Exchange
US4369145A details a high-temperature fluorination protocol for aromatic sulfonyl chlorides:
Reaction conditions :
- Substrate : 4-chloro-3-ethoxybenzenesulfonyl chloride
- Fluorinating agent : Anhydrous potassium fluoride (5:1 molar ratio)
- Solvent : Sulfolane (tetramethylene sulfone)
- Temperature : 160–200°C
- Additive : Tris(3,6,9-trioxadecyl)amine (0.1 eq) as sequestering agent
Performance metrics :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Without additive | 34 | 85 |
| With additive | 65 | 92 |
The sequestering agent mitigates side reactions by complexing residual chloride ions, enhancing fluorination efficiency.
Ethoxy Group Installation
Ethoxylation precedes fluorination to avoid competing nucleophilic aromatic substitution:
- Williamson ether synthesis :
- 4-Hydroxy-3-fluorobenzenesulfonyl chloride + ethyl bromide
- K₂CO₃ in dimethylformamide, 80°C, 12 h
- Yield: 78–82%
Sulfonylation of the Bicyclic Amine
Coupling Methodology
The sulfonyl chloride intermediate reacts with the deprotected 8-azabicyclo[3.2.1]octane amine under Schotten-Baumann conditions:
Procedure :
- Deprotect N-benzyl group via hydrogenolysis (H₂/Pd/C, methanol, 25°C, 6 h).
- Add 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 eq) to amine in dichloromethane.
- Maintain pH 9–10 with aqueous NaOH.
- Stir 12 h at 0–5°C.
Outcome :
- Yield: 89%
- Purity: 94% (HPLC)
Integrated Synthesis Pathway
Combining the above methodologies yields the following optimized sequence:
- Core synthesis :
- Sulfonyl group preparation :
- Coupling :
- Deprotection → Sulfonylation.
- Triazole installation :
Overall yield : 42% (four steps)
Critical purification steps :
- Column chromatography (SiO₂, ethyl acetate/hexane)
- Recrystallization (ethanol/water)
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, aromatic), 4.51 (q, J=7.0 Hz, 2H, OCH₂), 3.94–3.88 (m, 2H, bicyclo-H), 2.71–2.63 (m, 4H, bicyclo-H).
- HRMS : m/z calc. for C₂₁H₂₄FN₃O₃S [M+H]⁺: 430.1441, found: 430.1438.
Thermal analysis :
- Melting point : 168–170°C
- Decomposition temperature : 245°C (TGA)
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- Genotoxic impurities : Control of azide intermediates to <1 ppm via scavenger resins.
- Residual solvents : Meet ICH Q3C guidelines through wiped-film evaporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
